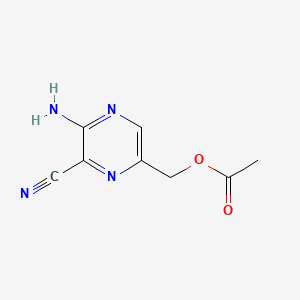

5-Acetoxymethyl-2-amino-3-cyanopyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetoxymethyl-2-amino-3-cyanopyrazine is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol . It is also known by its synonym, 5-Amino-6-cyano-2-pyrazinylmethyl acetate . This compound is characterized by its pyrazine ring structure, which is substituted with acetoxymethyl, amino, and cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymethyl-2-amino-3-cyanopyrazine typically involves the reaction of 5-amino-2-chloromethylpyrazine with potassium cyanide and acetic anhydride . The reaction conditions include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Continuous flow systems: To ensure consistent product quality and yield.

Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Hydrolysis of the Acetoxymethyl Group

The acetoxymethyl substituent undergoes hydrolysis under basic conditions, typically using sodium hydroxide (NaOH) in aqueous ethanol. This reaction cleaves the ester bond, yielding 2-amino-3-cyanopyrazine (Scheme 1). The product serves as a precursor for further synthetic transformations or biological testing .

Reaction Conditions:

-

Reagents: NaOH (aqueous ethanol)

-

Product: 2-amino-3-cyanopyrazine

-

Application: Precursor synthesis, biological evaluation.

Reactions Involving the Cyano Group

The cyano group (-CN) is reactive and can undergo reduction or substitution. While direct experimental data for this compound is limited, analogous cyano-substituted heterocycles typically undergo:

-

Reduction: Conversion to aminomethyl groups using LiAlH₄ or H₂/Ni.

-

Substitution: Replacement with nucleophiles (e.g., hydroxylamine) to form imino derivatives.

These transformations expand the compound’s utility in organic synthesis.

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 2 participates in nucleophilic substitutions due to its electron-rich nature. For example:

-

Acetylation: Reaction with acetylating agents (e.g., acetic anhydride) under reflux conditions introduces the acetoxymethyl group, regenerating the parent compound.

-

Coupling Reactions: Potential participation in peptide bond formation or cross-coupling reactions, though specific examples for this compound are not detailed in the literature.

Data Comparison Table

Biological Interactions

The compound’s amino and cyano groups enable interactions with biological targets, such as kinases or enzymes. While specific in vitro data for this compound are not detailed in the literature, structurally similar pyrazines exhibit inhibitory effects on enzymes like glucosamine-6-phosphate synthase, suggesting potential therapeutic applications .

References EVITACHEM. This compound. PubChem. This compound. PMC. Inhibitors of glucosamine-6-phosphate synthase as potential.... Academia.edu. Chemistry of 2-Amino-3-cyanopyridines. ChemicalBook. This compound. EP0048002A2. Method for preparing methotrexate.

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Potential

Research indicates that 5-acetoxymethyl-2-amino-3-cyanopyrazine exhibits notable biological activities, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit enzymes involved in tumor growth, such as glucosamine-6-phosphate synthase. This enzyme is overexpressed in several cancer types, including pancreatic adenocarcinoma and colorectal cancer . Inhibition of this enzyme could lead to reduced tumor cell growth, making this compound a candidate for further development as an anticancer therapeutic.

Antimicrobial Activity

The compound also shows promise in antimicrobial studies, demonstrating activity against various bacterial strains. Its structural features allow it to interact with microbial targets effectively. For instance, studies have shown that derivatives of related compounds exhibit significant antimicrobial properties against pathogens like Candida albicans and Salmonella typhimurium, suggesting that this compound may have similar efficacy .

Synthetic Organic Chemistry

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that introduce various functional groups while optimizing yields. Different synthetic strategies have been documented, emphasizing the versatility of this compound in organic synthesis.

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in one-pot synthesis reactions, yielding various biologically active derivatives. For example, it has been utilized to synthesize cyanopyridines and pyrimidines with demonstrated antibacterial activity . The ability to generate multiple products from a single reaction setup highlights its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2-amino-3-cyanopyrazine involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity.

Modulate signaling pathways: By interacting with receptors or other signaling molecules, it can modulate cellular signaling pathways.

Induce apoptosis: In cancer cells, it can induce programmed cell death through various mechanisms.

Comparison with Similar Compounds

5-Acetoxymethyl-2-amino-3-cyanopyrazine can be compared with other similar compounds, such as:

5-Amino-2-chloromethylpyrazine: Similar structure but lacks the acetoxymethyl and cyano groups.

5-Amino-6-cyanopyrazine: Similar structure but lacks the acetoxymethyl group.

2-Acetoxymethyl-3-cyanopyrazine: Similar structure but lacks the amino group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Biological Activity

5-Acetoxymethyl-2-amino-3-cyanopyrazine is a chemical compound with the molecular formula C₈H₈N₄O₂ and a molecular weight of 192.18 g/mol. This compound features a unique structural arrangement, characterized by a pyrazine ring substituted with an acetoxymethyl group, an amino group, and a cyano group. Its distinctive structure contributes to its diverse chemical properties and potential biological activities, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit enzymes involved in tumor growth, particularly targeting glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is overexpressed in various cancers including pancreatic adenocarcinoma and colorectal cancer . Inhibition of this enzyme has shown promising results in reducing tumor cell growth in vitro and in xenograft models.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism of action may involve the disruption of cell wall synthesis in prokaryotic organisms, which is a common target for antimicrobial agents . The compound's structural features enhance its solubility and reactivity, contributing to its biological efficacy.

The biological activities of this compound can be attributed to its interaction with specific molecular targets. For example, it may inhibit critical enzymes involved in metabolic pathways, leading to the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-cyanopyrazine | Amino and cyano groups on pyrazine | Antimicrobial properties |

| 5-Hydroxymethyl-2-amino-3-cyanopyrazine | Hydroxymethyl instead of acetoxymethyl | Potential anti-inflammatory effects |

| 4-Acetylamino-2-cyanopyrazine | Acetylamino substitution | Anticancer activity |

This compound is distinguished by its acetoxymethyl group, enhancing solubility and reactivity compared to other similar compounds. This unique combination of functional groups contributes to its diverse biological activities and potential applications in drug development.

Study on Anticancer Activity

In a study investigating the effects of this compound on human cancer cell lines, researchers found that treatment led to a significant reduction in cell viability. The compound was shown to induce apoptosis via caspase activation pathways, confirming its potential as an anticancer agent .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained were lower than those reported for many standard antibiotics, indicating its potential as a novel antimicrobial agent.

Properties

CAS No. |

54798-28-6 |

|---|---|

Molecular Formula |

C8H8N4O2 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(5-amino-6-cyanopyrazin-2-yl)methyl acetate |

InChI |

InChI=1S/C8H8N4O2/c1-5(13)14-4-6-3-11-8(10)7(2-9)12-6/h3H,4H2,1H3,(H2,10,11) |

InChI Key |

IMLOZVNPFFXWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CN=C(C(=N1)C#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.